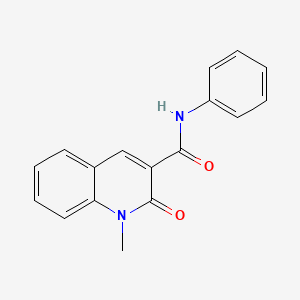![molecular formula C18H27NO B15064185 Butanamide, N-[(4-butyl-2,3-dihydro-1H-inden-1-yl)methyl]- CAS No. 820974-73-0](/img/structure/B15064185.png)
Butanamide, N-[(4-butyl-2,3-dihydro-1H-inden-1-yl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-Butyl-2,3-dihydro-1H-inden-1-yl)methyl)butyramide is an organic compound that belongs to the class of amides. This compound features a butyl group attached to an indane moiety, which is further connected to a butyramide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Butyl-2,3-dihydro-1H-inden-1-yl)methyl)butyramide typically involves the reaction of 4-butyl-2,3-dihydro-1H-indene with butyric acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-((4-Butyl-2,3-dihydro-1H-inden-1-yl)methyl)butyramide may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-((4-Butyl-2,3-dihydro-1H-inden-1-yl)methyl)butyramide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
N-((4-Butyl-2,3-dihydro-1H-inden-1-yl)methyl)butyramide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-((4-Butyl-2,3-dihydro-1H-inden-1-yl)methyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
N-((4-Butyl-2,3-dihydro-1H-inden-1-yl)methyl)butyramide can be compared with other similar compounds, such as:
- N-((4-Butyl-2,3-dihydro-1H-inden-1-yl)methyl)acetamide
- N-((4-Butyl-2,3-dihydro-1H-inden-1-yl)methyl)propionamide
These compounds share a similar indane core structure but differ in the length and nature of the alkyl chain attached to the amide group. The unique properties of N-((4-Butyl-2,3-dihydro-1H-inden-1-yl)methyl)butyramide, such as its specific binding affinity and reactivity, distinguish it from these related compounds.
Propiedades
Número CAS |
820974-73-0 |
|---|---|
Fórmula molecular |
C18H27NO |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
N-[(4-butyl-2,3-dihydro-1H-inden-1-yl)methyl]butanamide |
InChI |
InChI=1S/C18H27NO/c1-3-5-8-14-9-6-10-16-15(11-12-17(14)16)13-19-18(20)7-4-2/h6,9-10,15H,3-5,7-8,11-13H2,1-2H3,(H,19,20) |
Clave InChI |
JELWLGGYWVCMPO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C2CCC(C2=CC=C1)CNC(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(3,5-Dichloropyridin-4-yl)-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B15064110.png)








![Ethyl (2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)carbamate](/img/structure/B15064180.png)


![Carbamic acid, [3-(trimethoxysilyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B15064197.png)
